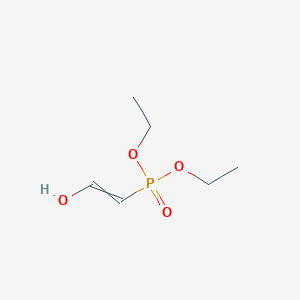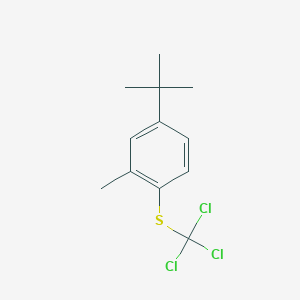![molecular formula C24H32OS B14354595 S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-57-5](/img/structure/B14354595.png)
S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hexyl group attached to the sulfur atom and a pentyl group attached to the biphenyl moiety. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hexyl and Pentyl Groups: The hexyl and pentyl groups can be introduced through alkylation reactions. For example, the biphenyl core can be treated with hexyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride.
Formation of Carbothioate Group: The final step involves the introduction of the carbothioate group. This can be achieved by reacting the biphenyl derivative with carbon disulfide and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The biphenyl core can interact with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A liquid crystal compound with similar biphenyl structure but different functional groups.
4-Hexylbiphenyl: Another biphenyl derivative with a hexyl group but lacking the carbothioate functionality.
Uniqueness
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of both hexyl and pentyl groups attached to the biphenyl core, along with the carbothioate functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90336-57-5 |
|---|---|
Fórmula molecular |
C24H32OS |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
S-hexyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-9-19-26-24(25)23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clave InChI |
OZDJRWLEPIQHGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



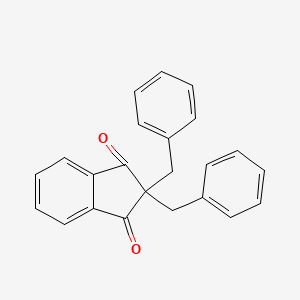
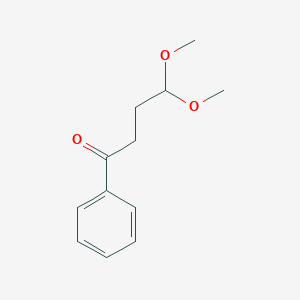
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
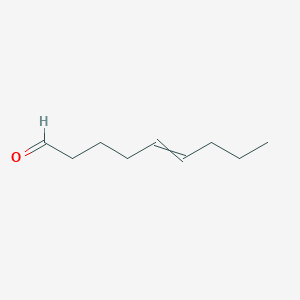
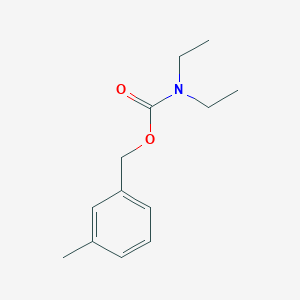

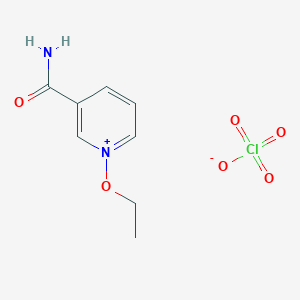
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
